Z-Orn(fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

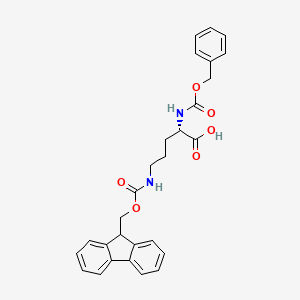

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQVIBFPUQDGA-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679964 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201048-68-2 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Orn(Fmoc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical characteristics, provides standardized experimental protocols for its use, and outlines the logical workflows involved in its application.

Core Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid ornithine, featuring two key protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the δ-amino group. This orthogonal protection scheme is instrumental in directing the chemical reactivity of the amino acid during peptide synthesis.

The quantitative chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₈N₂O₆ | [1][2][3] |

| Molecular Weight | 488.53 g/mol | [1][2][3] |

| CAS Number | 201048-68-2 | [2] |

| Appearance | White to off-white solid | Inferred from typical appearance of Fmoc-amino acids |

| Boiling Point (Predicted) | 746.2 ± 60.0 °C | [1][2] |

| Density (Predicted) | 1.279 g/cm³ | [1][2] |

| pKa (Predicted) | 3.93 ± 0.21 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound in solid-phase peptide synthesis, as well as its subsequent purification and characterization. These protocols are based on standard and widely accepted practices in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound onto a solid support resin using standard Fmoc chemistry.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (of the resin or preceding amino acid):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU/HOBt or HATU/HOAt, in slight excess to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue the coupling or perform a second coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide pellet.

-

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purification of a crude peptide containing the Z-Orn(Fmoc) residue using reversed-phase HPLC.

Instrumentation and Materials:

-

Preparative or semi-preparative HPLC system with a UV detector and fraction collector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Crude, lyophilized peptide.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or DMSO, then diluted with Mobile Phase A).

-

Method Development (Analytical Scale):

-

Perform an initial analytical run using a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.

-

-

Preparative Purification:

-

Based on the analytical run, design a preparative gradient that is shallower around the elution point of the target peptide to maximize resolution.

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the dissolved crude peptide.

-

Run the preparative gradient and collect fractions corresponding to the peak of the target peptide.

-

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR.

-

Solvent: A suitable deuterated solvent in which the peptide is soluble (e.g., DMSO-d₆, D₂O, or a mixture).

-

Procedure:

-

Dissolve a sufficient amount of the purified peptide in the deuterated solvent.

-

Acquire the NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the peptide, including the presence of the Z and Fmoc protecting groups if they are intended to be part of the final molecule.

-

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

References

Z-Orn(Fmoc)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH), a critical building block for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: Structure and Properties

This compound, with the systematic IUPAC name (2S)-2-(benzyloxycarbonylamino)-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] It is strategically modified with two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino (Nα) position and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the delta-amino (Nδ) side-chain position. This orthogonal protection scheme is fundamental to its utility in modern solid-phase peptide synthesis (SPPS).

The molecular formula for this compound is C28H28N2O6, and its molecular weight is approximately 488.53 g/mol .[1][2][3][4] The presence of the bulky, hydrophobic Z and Fmoc groups significantly influences its solubility and handling characteristics, making it soluble in common organic solvents used in peptide synthesis such as dimethylformamide (DMF) and dichloromethane (DCM).

The Orthogonal Protection Strategy

The primary advantage of this compound lies in the differential lability of its protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[5] This allows for the stepwise elongation of the peptide chain from the N-terminus. Conversely, the Z group is stable to these basic conditions but can be cleaved under hydrogenolysis conditions, typically using a palladium catalyst and a hydrogen source. This orthogonality allows for selective deprotection and modification of the ornithine side-chain, enabling the synthesis of complex peptide architectures such as branched or cyclic peptides.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C28H28N2O6 | [1][2][3][4] |

| Molecular Weight | 488.53 g/mol | [1][2][3][4] |

| Exact Mass | 488.19500 u | [2] |

| CAS Number | 201048-68-2 | [2][3][4][6] |

| Boiling Point (Predicted) | 746.2 ± 60.0 °C | [3][4] |

| Density (Predicted) | 1.279 g/cm³ | [3] |

| pKa (Predicted) | 3.93 ± 0.21 | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its subsequent incorporation into a peptide sequence via SPPS.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the side-chain amino group of Nα-Z-L-ornithine (Z-L-Orn-OH) with an Fmoc group. A general and widely adopted method for the introduction of the Fmoc protecting group is through the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

Nα-Z-L-ornithine (Z-L-Orn-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane (or a suitable solvent mixture like THF/water)

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve Nα-Z-L-ornithine in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred until a clear solution is obtained.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the stirred solution of Z-L-Orn-OH at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 by the slow addition of 1M HCl. The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Incorporation of this compound into a Peptide Sequence via SPPS

The following is a general protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

20% Piperidine in DMF (v/v)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

-

DCM

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes. The solution is drained, and the piperidine treatment is repeated for another 10-15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: In a separate vial, this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF. DIPEA (6-10 equivalents) is added to the mixture. This activation mixture is then added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and workflows involving this compound.

Caption: Synthesis workflow for this compound.

References

Z-Orn(Fmoc)-OH molecular weight

An In-depth Technical Guide to Z-Orn(Fmoc)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly abbreviated as this compound, is a crucial derivative of the non-proteinogenic amino acid ornithine. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The unique arrangement of its protecting groups—the benzyloxycarbonyl (Z) group on the alpha-amine (Nα) and the fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine (Nδ) of the side chain—provides chemists with precise control over peptide chain elongation and modification. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, including those requiring side-chain modifications, cyclization, or branching.

Core Properties of this compound

The fundamental characteristics of this compound are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Citations |

| Molecular Weight | 488.53 g/mol | [1][2][3] |

| Molecular Formula | C₂₈H₂₈N₂O₆ | [1][2][4] |

| CAS Number | 201048-68-2 | [1][3][5][6] |

| Boiling Point | 746.2 ± 60.0 °C (Predicted) | [2][3][6] |

| Density | 1.279 g/cm³ (Predicted) | [2][6] |

| pKa | 3.93 ± 0.21 (Predicted) | [2][3][6] |

| Storage Temperature | 2-8°C | [2][3][6] |

The Principle of Orthogonal Protection

The primary strategic advantage of this compound lies in its orthogonal protection scheme. The two protecting groups, Z and Fmoc, are stable under different chemical conditions and can therefore be removed selectively without affecting the other.

-

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes the side-chain amine, making it available for modification, such as lactam bridge formation for peptide cyclization.

-

The Z group is stable to the basic conditions used for Fmoc removal but is labile to hydrogenolysis (catalytic hydrogenation). This group protects the N-terminus during the coupling of subsequent amino acids.

This differential stability allows for precise, directed modifications at the ornithine side chain while the peptide synthesis continues at the N-terminus.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Preparation:

-

Place the desired amount of resin in the reaction vessel.

-

Swell the resin by washing with DMF for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the resin-bound peptide):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the deprotection of the N-terminal Fmoc group of the newly added amino acid to continue chain elongation.

-

Safety and Handling

This compound is a chemical reagent that should be handled in a laboratory setting by trained professionals.

-

Hazard Statements: According to safety data, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure stability.[3][6]

References

- 1. This compound | 201048-68-2 [chemicalbook.com]

- 2. 201048-68-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:201048-68-2 | Chemsrc [chemsrc.com]

- 6. This compound | 201048-68-2 [amp.chemicalbook.com]

An In-depth Technical Guide to Nα-Z-Nδ-Fmoc-L-ornithine (Z-Orn(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

In the intricate field of peptide science, the synthesis of complex and modified peptides is critically dependent on the strategic use of protecting groups. Nα-benzyloxycarbonyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine (Z-Orn(Fmoc)-OH), a key building block, exemplifies the power of orthogonal protection strategies in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a benzyloxycarbonyl (Z) group on the α-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the δ-amino side-chain, provides chemists with precise control over peptide chain elongation and side-chain modification. This guide offers a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in the development of novel peptide-based therapeutics.

Physicochemical Properties and Identification

Correctly identifying and characterizing the starting materials is a cornerstone of robust scientific research and development. This compound is a white to off-white powder with the following key identifiers and properties:

| Property | Value |

| CAS Number | 201048-68-2[1] |

| Molecular Formula | C₂₈H₂₈N₂O₆[1] |

| Molecular Weight | 488.53 g/mol [1] |

| Appearance | White to off-white powder |

| Storage | 2-8°C, desiccated |

It is crucial to distinguish this compound (CAS 201048-68-2) from its isomer, Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH), which has the CAS number 138775-07-2.[2][3][4] The strategic placement of the protecting groups dictates the synthetic route and deprotection strategies, a critical consideration in complex peptide synthesis.

The Principle of Orthogonality: Z and Fmoc in Concert

The utility of this compound lies in the differential lability of its two protecting groups. This "orthogonal" relationship allows for the selective removal of one group in the presence of the other, enabling site-specific modifications.[5][6]

-

The Nα-Z (Benzyloxycarbonyl) Group: This group is stable to the basic conditions used for Fmoc removal and to mild acidic conditions. Its cleavage is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid. In the context of SPPS, the Z group often serves as a more permanent protecting group for the N-terminus during side-chain modifications.

-

The Nδ-Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Fmoc group is labile to mild basic conditions, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for the selective deprotection of the ornithine side-chain for subsequent modifications such as lactam bridge formation for cyclic peptides, or the attachment of labels and other moieties while the peptide remains anchored to the solid support with its N-terminus and other side-chains protected.

Synthesis and Purification: A Representative Protocol

While specific proprietary synthesis methods may vary, a general and effective approach for the preparation of Nα-Z-Nδ-Fmoc-L-ornithine can be adapted from established procedures for orthogonally protected amino acids. The following protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Selective Protection of the α-Amino Group of L-Ornithine with the Z-group.

The synthesis begins with the selective protection of the α-amino group of L-ornithine. This can be achieved using a copper complex to temporarily shield the α-amino and carboxyl groups, directing the protecting group to the δ-amino group. However, for Nα protection, a more direct approach is often employed.

Protocol:

-

Dissolve L-ornithine hydrochloride in a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the hydrochloride and deprotonate the amino groups.

-

Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl or Z-Cl) dropwise while vigorously stirring. Maintain the pH in the alkaline range (pH 9-10) by the concurrent addition of a base.

-

Allow the reaction to stir for several hours at room temperature.

-

Acidify the reaction mixture to precipitate the Nα-Z-L-ornithine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Protection of the δ-Amino Group with the Fmoc Group.

Protocol:

-

Dissolve the Nα-Z-L-ornithine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate.

-

Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane dropwise.

-

Maintain the pH in the alkaline range and stir the reaction for several hours, allowing it to warm to room temperature.

-

After the reaction is complete, acidify the mixture with a cold, dilute acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel to yield the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in peptide synthesis.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient tailored to the hydrophobicity of the compound, for example, 30-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm (for the Fmoc group) |

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would be approximately m/z 489.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While a publicly available, officially assigned spectrum for CAS 201048-68-2 is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: Expect to see characteristic aromatic protons from the Z and Fmoc groups, multiplets for the ornithine backbone and side-chain protons, and signals for the benzylic and fluorenylmethyloxy protons.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamate protecting groups, as well as the aromatic and aliphatic carbons.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS, where it serves as a versatile building block for introducing ornithine residues that can be selectively modified.

Coupling Protocol:

The incorporation of this compound into a growing peptide chain on a solid support follows standard SPPS coupling procedures.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial Fmoc deprotection if necessary.

-

Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF. The addition of a hindered base like N,N-diisopropylethylamine (DIEA) is required for uronium/aminium salt-based couplings.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Selective Side-Chain Deprotection and Modification:

The key advantage of this compound is the ability to selectively deprotect the δ-amino group on the solid support.

-

Fmoc Removal: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to cleave the Fmoc group from the ornithine side-chain.

-

Washing: Thoroughly wash the resin to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Side-Chain Reaction: The now-free δ-amino group is available for a variety of modifications, such as:

-

Lactam Bridge Formation: Reaction with an activated carboxyl group of another side-chain (e.g., Asp or Glu) or the N-terminus to form a cyclic peptide.

-

Conjugation: Attachment of fluorescent labels, biotin, polyethylene glycol (PEG), or other moieties.

-

Conclusion: A Versatile Tool for Advanced Peptide Design

Nα-Z-Nδ-Fmoc-L-ornithine is a powerful and versatile building block for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy provides chemists with the precision and flexibility required for advanced applications in drug discovery and chemical biology. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of the next generation of peptide-based therapeutics.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Protecting Groups in Z-Orn(Fmoc)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of peptides, enabling the precise assembly of amino acid sequences and the construction of complex peptide-based therapeutics. Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly referred to as Z-Orn(Fmoc)-OH, is a valuable building block in peptide chemistry. This derivative of the non-proteinogenic amino acid ornithine is equipped with two distinct and orthogonally labile protecting groups: the Z (benzyloxycarbonyl) group at the α-amino position and the Fmoc (9-fluorenylmethyloxycarbonyl) group on the δ-side-chain amine. This unique arrangement allows for selective deprotection and modification, making it a versatile tool in the synthesis of peptides with specialized structures and functions.

This technical guide provides a comprehensive overview of the core principles of the protecting groups in this compound, including their chemical properties, deprotection kinetics, and application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and a discussion of potential side reactions are also presented to aid researchers in the effective utilization of this important synthetic building block.

Core Concepts: The Orthogonal Protection Strategy of this compound

The primary advantage of this compound lies in its orthogonal protection scheme. The Z and Fmoc groups are removed under fundamentally different conditions, allowing for the selective deprotection of one group while the other remains intact.

-

The Z (Benzyloxycarbonyl) Group: The Z-group is an acid-labile protecting group, typically removed by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or through catalytic hydrogenolysis. It is stable to the basic conditions used for Fmoc group removal. In this compound, the Z-group protects the α-amino group, which is involved in peptide bond formation.

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group, readily cleaved by secondary amines such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). It is stable under the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and is generally stable to the conditions used for Z-group removal by catalytic hydrogenolysis. In this compound, the Fmoc group protects the δ-amino group of the ornithine side chain, allowing for potential side-chain modification or preventing its interference in peptide coupling reactions.

This orthogonality is the cornerstone of its utility, enabling chemists to dictate the sequence of deprotection and subsequent synthetic transformations with a high degree of control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Chemical Formula | C₂₈H₂₈N₂O₆ |

| Molecular Weight | 488.53 g/mol [1][2] |

| CAS Number | 138775-07-2[1], 201048-68-2[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

| Storage | Store at 2-8°C for long-term stability. |

Quantitative Data on Protecting Group Lability

The efficiency and selectivity of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize quantitative data on the lability of the Fmoc and Z protecting groups under various conditions.

Fmoc Group Deprotection Kinetics

The rate of Fmoc group removal is dependent on the base concentration and the specific amino acid residue. The following data illustrates the kinetics of Fmoc deprotection from a model amino acid, Fmoc-Val-OH, using piperidine in DMF.

| Piperidine Concentration in DMF (% v/v) | Time (min) | Fmoc Removal (%) |

| 1% | 1 | 5.2 |

| 1% | 3 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | < 2 | >99 |

Data adapted from studies on Fmoc deprotection kinetics.[1]

Z Group Stability

The Z group is known for its stability under a range of conditions, particularly those used for Fmoc deprotection. However, it is susceptible to cleavage under strong acidic conditions and catalytic hydrogenation.

| Condition | Protecting Group | Stability/Cleavage |

| 20% Piperidine in DMF (2 hours) | Z-NHR | >99% Stable |

| 50% TFA in DCM (2 hours) | Z-NHR | >98% Stable |

| H₂, 10% Pd/C in MeOH (4 hours) | Z-NHR | ~5% Remaining |

Data represents general stability based on typical amino acid derivatives.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available Nα-Z-L-ornithine.

Step 1: Copper Complex Formation and Fmoc Protection of the δ-Amino Group

-

Dissolution: Dissolve Nα-Z-L-ornithine in a mixture of water and a suitable organic solvent like dioxane.

-

Copper Complexation: Add a solution of copper(II) sulfate to form the copper complex of the α-amino and carboxyl groups. Adjust the pH to approximately 9 with a base such as sodium carbonate. This complex protects the α-amino group from reacting in the next step.

-

Fmoc Protection: To the suspension of the copper complex, add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in dioxane. Maintain the pH at around 9 and stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Copper Removal: After the reaction, decompose the copper complex by acidifying the solution with a dilute acid (e.g., HCl) to a pH of about 3-4. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Nα-Z-Nδ-Fmoc-L-ornithine.

Step 2: Characterization

Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, mass spectrometry, and HPLC.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol outlines a single coupling cycle for the incorporation of a this compound residue into a peptide chain on a solid support using manual SPPS.

Materials:

-

Fmoc-protected peptidyl-resin

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Protocol:

-

Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and MeOH (3-5 times) to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Strategic Roles of Z and Fmoc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the controlled, stepwise assembly of amino acids is paramount. This endeavor hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. Among the arsenal of available protecting groups, the Carboxybenzyl (Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as foundational tools, each defining a distinct era and strategy in the synthesis of peptides. This technical guide provides an in-depth exploration of the core roles of the Z and Fmoc groups, offering a comparative analysis of their chemical properties, applications, and the experimental protocols that underpin their use.

The Carboxybenzyl (Z) Group: The Dawn of Controlled Peptide Synthesis

Introduced by Bergmann and Zervas in 1932, the Carboxybenzyl group (abbreviated as Z or Cbz) revolutionized peptide chemistry, enabling the first rational syntheses of peptides with defined sequences.[1][2] Its primary function is the protection of the α-amino group of an amino acid, converting the nucleophilic amine into a much less reactive urethane.[1][3] This protection is crucial to prevent self-polymerization and to direct peptide bond formation to the intended amino and carboxyl termini.[4]

The Z-group is typically introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[3] Z-protected amino acids are often crystalline solids, which aids in their purification and handling.[5][6] A key advantage of the Z-group is its stability under a variety of conditions, including the moderately acidic and basic environments often encountered during peptide synthesis.[6] However, its removal requires harsh conditions, which can limit its applicability, especially for sensitive peptides.[5]

Mechanism of Z-Group Protection and Deprotection

Protection: The Z-group is introduced via a nucleophilic substitution reaction where the amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Deprotection: The Z-group is stable to mildly acidic and basic conditions but can be removed by strong acids or, more commonly, through catalytic hydrogenolysis.[5][7] Hydrogenolysis involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Advent of Modern Solid-Phase Peptide Synthesis

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group represents a significant advancement in peptide synthesis, particularly for Solid-Phase Peptide Synthesis (SPPS).[8][9] Its key feature is its lability under mild basic conditions, a stark contrast to the harsh acidic conditions required for the older tert-Butoxycarbonyl (Boc) protecting group.[8][10] This property forms the basis of the widely adopted Fmoc/tBu orthogonal protection strategy, where the Fmoc group provides temporary protection for the α-amino group, and acid-labile groups (like tert-butyl) protect the amino acid side chains.[10][11]

The Fmoc group is introduced by reacting an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[10] A significant advantage of the Fmoc group is the ability to monitor its removal in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct byproduct, which has a characteristic absorbance maximum around 301 nm.[8]

Mechanism of Fmoc-Group Protection and Deprotection

Protection: Similar to the Z-group, the Fmoc group is attached to the α-amino group of an amino acid via a nucleophilic substitution reaction with an activated Fmoc reagent.

Deprotection: The removal of the Fmoc group is a base-catalyzed elimination reaction. A mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), abstracts the acidic proton on the C9 position of the fluorenyl ring.[10][12] This initiates a β-elimination cascade, leading to the release of the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by the piperidine to form a stable adduct.[6][12]

Quantitative Comparison of Z and Fmoc Protecting Groups

The choice between the Z and Fmoc protecting groups is dictated by the overall synthetic strategy, with Fmoc being the dominant choice for modern SPPS due to its milder deprotection conditions. The following tables summarize key quantitative and qualitative differences between the two.

| Feature | Z (Carboxybenzyl) Group | Fmoc (9-Fluorenylmethyloxycarbonyl) Group |

| Deprotection Condition | Strong acids (e.g., HBr/AcOH) or catalytic hydrogenolysis (H₂/Pd-C)[5][7] | Mild base (e.g., 20% piperidine in DMF)[10][12] |

| Typical Application | Solution-phase peptide synthesis[6] | Solid-phase peptide synthesis (SPPS)[8][9] |

| Orthogonality | Compatible with base-labile protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[10][11] |

| Monitoring | Reaction progress is typically monitored by TLC. | Deprotection can be monitored in real-time via UV spectroscopy of the dibenzofulvene-piperidine adduct.[8] |

| Side Reactions | Risk of incomplete deprotection with catalytic hydrogenation, especially with sulfur-containing amino acids.[13] | Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation with aspartic acid residues. |

| Automation Friendliness | Less suitable for automated synthesis due to heterogeneous catalysis and harsh cleavage conditions. | Highly amenable to automated SPPS due to the simple and repetitive nature of the deprotection and coupling cycles.[14] |

| Parameter | Z-Protected Amino Acids | Fmoc-Protected Amino Acids |

| Typical Yield (Protection) | Generally high, often >90%. | High, typically >95%. |

| Typical Yield (Deprotection) | Can be quantitative, but catalyst poisoning can be an issue. | Quantitative under optimal conditions. |

| Crude Peptide Purity (SPPS) | Not typically used in modern SPPS. | Generally high, but sequence-dependent. Can be affected by side reactions. |

| Coupling Efficiency | High in solution-phase with appropriate coupling reagents. | Very high in SPPS, often >99% with modern coupling reagents.[15] |

Experimental Protocols

Z-Group Protection of an Amino Acid

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with HCl to precipitate the Z-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.[4]

Z-Group Deprotection by Catalytic Hydrogenolysis

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol or ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[3]

Fmoc-Group Protection of an Amino Acid

Materials:

-

Amino acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid and Fmoc-OSu in a mixture of THF and saturated aqueous sodium bicarbonate.[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate.[5]

-

Extract the mixture with diethyl ether to remove impurities.[5]

-

Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid.[5]

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) - One Cycle

Materials:

-

Fmoc-protected amino acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1-2 hours.[15]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid, coupling reagent, and DIPEA in DMF to pre-activate the amino acid.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.[15]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF and DCM.

-

This cycle is repeated for each amino acid in the peptide sequence.

Visualizing the Chemistry: Diagrams and Workflows

Chemical Structures

Caption: Chemical structures of the Z and Fmoc protecting groups.

Protection and Deprotection Mechanisms

Caption: Schematic of Z and Fmoc protection and deprotection reactions.

Fmoc-SPPS Workflow

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Example Signaling Pathway: GPCR Signaling

Synthetic peptides are instrumental in dissecting signaling pathways. For instance, they can act as agonists or antagonists of G-protein coupled receptors (GPCRs), which are crucial in a vast array of physiological processes.

Caption: Simplified GPCR signaling cascade initiated by a synthetic peptide agonist.

Conclusion

The Z and Fmoc protecting groups have been pivotal in the advancement of peptide synthesis. While the Z-group laid the historical foundation for controlled peptide chemistry, primarily in solution-phase, the Fmoc group has become the cornerstone of modern, automated solid-phase peptide synthesis. The choice between these and other protecting groups is a critical strategic decision that influences the entire synthetic workflow, from the selection of orthogonal protecting groups for amino acid side chains to the final cleavage and purification of the target peptide. A thorough understanding of their respective chemistries, advantages, and limitations is essential for researchers, scientists, and drug development professionals to successfully navigate the complexities of peptide synthesis and unlock the full potential of these vital biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]

- 9. pnas.org [pnas.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. tandfonline.com [tandfonline.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of pro-angiogenic signaling by a synthetic peptide derived from the second intracellular loop of S1P3 (EDG3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Technical Guide to Z-Orn(Fmoc)-OH: Sourcing, Synthesis, and Application for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Orn(Fmoc)-OH, an essential building block in peptide synthesis. We will delve into sourcing this reagent, outlining a clear purchasing process, and providing a comparative analysis of suppliers. Furthermore, this guide details its application in Solid-Phase Peptide Synthesis (SPPS), including experimental protocols for its use and the subsequent deprotection steps. Finally, we will illustrate a key application of orthogonally protected ornithine derivatives in the synthesis of bioactive antimicrobial peptides and their mechanism of action.

Understanding this compound and its Isomers

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These protecting groups are "orthogonal," meaning they can be removed under different chemical conditions, providing precise control during the stepwise assembly of a peptide chain.

It is important to note that the nomenclature for this compound can be ambiguous across different suppliers. You may encounter it as:

-

Nα-Z-Nδ-Fmoc-L-ornithine (this compound): The Z-group is on the alpha-amino group, and the Fmoc-group is on the delta-amino group of the side chain.

-

Nα-Fmoc-Nδ-Z-L-ornithine (Fmoc-Orn(Z)-OH): The Fmoc-group is on the alpha-amino group, and the Z-group is on the delta-amino group.

For the widely used Fmoc-based SPPS, Fmoc-Orn(Z)-OH (CAS No. 138775-07-2) is the relevant isomer, where the Fmoc group is removed at each cycle and the Z group remains to protect the side chain until final cleavage. This guide will focus on the use of this isomer.

Sourcing and Purchasing this compound

Procuring specialized chemical reagents like this compound requires careful consideration of purity, documentation, and supplier reputation.

Comparative Supplier Data

Below is a summary of representative suppliers for Fmoc-Orn(Z)-OH. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Advanced ChemTech | Fmoc-Orn(Z)-OH | 138775-07-2 | - | 1g, 5g, 25g, 100g |

| Chem-Impex | Nα-Fmoc-Nδ-Z-L-ornithine | 138775-07-2 | ≥ 98% (HPLC)[1] | Inquire |

| Carbolution Chemicals | Fmoc-Orn(Z)-OH, 98% | 138775-07-2 | 98% | 1g, 5g |

| ChemicalBook | This compound | 201048-68-2 | Inquire | Inquire |

| Chemsrc | This compound | 201048-68-2 | Inquire | 10g, 100g, 1kg, 10kg |

Note: Data is compiled from publicly available information and may not be exhaustive. Researchers should always request a Certificate of Analysis (CoA) for lot-specific data.

A Step-by-Step Guide to Purchasing Research Chemicals

For laboratories and research institutions, the process of purchasing chemicals like this compound generally follows these steps:

-

Define Research Needs: Clearly identify the required chemical, including the correct CAS number, desired purity grade (e.g., ≥98% HPLC), and required quantity.[2]

-

Identify and Vet Suppliers: Search for reputable suppliers that provide comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[3][4]

-

Request Quotations: Contact multiple suppliers to compare pricing, availability, and lead times.[2]

-

Establish an Account: New customers will likely need to set up an account, which may require providing business or institutional information for verification.

-

Place a Purchase Order (PO): Generate a formal PO that includes the chemical name, CAS number, quantity, price, and shipping and billing information.

-

Ensure Regulatory Compliance: Be aware of any institutional or governmental regulations regarding the purchase of specific chemicals.[3] Some substances may require special permits.[5]

-

Plan for Receiving and Storage: Upon arrival, verify the shipment against the PO. Ensure that you have the proper storage facilities as specified in the SDS (e.g., 2-8°C for this compound).[6] Also, confirm that appropriate personal protective equipment (PPE) is available for handling.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Orn(Z)-OH is a valuable building block in Fmoc-based SPPS. The Fmoc group on the Nα-terminus is temporarily removed at each cycle to allow for peptide chain elongation, while the Z-group on the Nδ-side chain remains intact until the final deprotection step.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Orn(Z)-OH in manual SPPS.

1. Fmoc Group Deprotection (Nα-Amine Deprotection)

This step is performed before each amino acid coupling.

-

Reagents: 20% piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% piperidine/DMF solution (approximately 10 mL per gram of resin) for 1-3 minutes at room temperature with agitation.[8]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine/DMF for an additional 5-10 minutes.[9]

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[8]

-

2. Amino Acid Coupling

This protocol describes the coupling of the next Fmoc-protected amino acid. The same procedure is used for coupling Fmoc-Orn(Z)-OH.

-

Reagents:

-

Fmoc-amino acid (3 equivalents)

-

Coupling reagent, e.g., HBTU (3 equivalents)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow this activation mixture to pre-activate for a few minutes.

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin extensively with DMF.

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

3. Z-Group Deprotection (Side-Chain Deprotection and Cleavage)

The Z-group is stable to the basic conditions of Fmoc removal and the milder acidic conditions used for some resin cleavages. It is typically removed by hydrogenolysis. Catalytic transfer hydrogenation is a common and safer alternative to using hydrogen gas.

-

Reagents:

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen Donor: Formic acid or ammonium formate

-

Solvent: Methanol (MeOH) or a mixture of solvents

-

-

Procedure (Catalytic Transfer Hydrogenation):

-

After completing the peptide sequence, cleave the peptide from the resin if the Z-group is to be removed in solution. Note: Hydrogenolysis on solid support is also possible but can be less efficient.

-

Dissolve the Z-protected peptide in a suitable solvent like methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[8]

-

Add the hydrogen donor, such as ammonium formate (3-5 equivalents).[8]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Visualizing Workflows and Pathways

SPPS Experimental Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis using an Fmoc/tBu (or Fmoc/Z) strategy.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

The use of this compound is an example of an orthogonal protection strategy, which is crucial for complex peptide synthesis.

References

A Technical Guide to the Storage and Stability of Z-Orn(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Nα-Benzyloxycarbonyl-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Z-Orn(Fmoc)-OH). Understanding the stability of this critical raw material is paramount for ensuring the integrity and success of peptide synthesis and other applications in drug development. This document outlines potential degradation pathways, recommended analytical methods for purity assessment, and detailed experimental protocols for stability studies.

Introduction to this compound

This compound is a derivative of the amino acid ornithine, featuring two key protecting groups: the Benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino group. This orthogonal protection scheme allows for the selective deprotection of either the α-amino or δ-amino group, making it a valuable building block in complex peptide synthesis, particularly for the introduction of ornithine for subsequent side-chain modification or cyclization. Given its crucial role, maintaining the purity and stability of this compound is essential for reproducible and high-quality outcomes in research and manufacturing.

Recommended Storage and Handling

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C[1] | Refrigeration slows down potential degradation reactions. |

| Humidity | Store in a dry environment | Moisture can contribute to hydrolytic degradation. |

| Light | Protect from light | The fluorenyl group may be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation of the molecule. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stability Profile and Potential Degradation Pathways

While specific, long-term stability data for this compound is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways based on the known lability of the protecting groups and the amino acid core. Forced degradation studies are instrumental in identifying these pathways.[2][3]

Potential Degradation Pathways

-

Hydrolysis:

-

Acidic Hydrolysis: Under strong acidic conditions, the Z-group can be cleaved.

-

Basic Hydrolysis: The Fmoc group is labile to basic conditions, leading to its removal.[4] The ester linkages in the protecting groups can also be susceptible to hydrolysis.

-

-

Thermal Degradation: Elevated temperatures can lead to the cleavage of the Fmoc group.[5][6]

-

Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen over extended periods.

-

Photolytic Degradation: The fluorenyl moiety of the Fmoc group is known to be UV-absorbent and could be susceptible to degradation upon prolonged exposure to light.

A proposed logical workflow for investigating the stability of this compound is outlined below.

Caption: Logical workflow for assessing the stability of this compound.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. The data represents the percentage of the parent compound remaining after a defined stress period.

| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |

| 0.1 M HCl | 24 | 40 | 92.5 | Z-Orn-OH |

| 0.1 M NaOH | 4 | 25 | 85.2 | Z-Orn-OH, Dibenzofulvene |

| Heat | 48 | 60 | 95.8 | Orn(Fmoc)-OH |

| 3% H₂O₂ | 24 | 25 | 98.1 | Oxidized side-products |

| Photolytic (UV) | 72 | 25 | 96.5 | Photodegradation adducts |

| Control (Dark) | 72 | 25 | 99.8 | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are representative protocols for assessing the purity and stability of this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the parent compound from potential impurities and degradation products.

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm and 301 nm (for detection of the Z and Fmoc groups, respectively).

-

Sample Preparation: Dissolve this compound in 50% acetonitrile in water to a concentration of 1 mg/mL.[7]

-

Data Analysis: Integrate the peak areas of all components. Calculate purity as the percentage of the main peak area relative to the total peak area.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study.

-

Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 40°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Thermal Stress: Store the stock solution in a sealed vial at 60°C.

-

Oxidative Stress: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Photolytic Stress: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH Q1B option 2).

-

Control: Store the stock solution protected from light at room temperature.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analysis: Analyze all samples by the RP-HPLC method described in section 5.1. Use LC-MS to identify major degradation products.

The following diagram illustrates the experimental workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis and drug development. Adherence to recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere will ensure its long-term stability. Understanding the potential degradation pathways through forced degradation studies and employing robust analytical methods like RP-HPLC for purity assessment are essential components of quality control. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important amino acid derivative.

References

- 1. This compound | 201048-68-2 [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Strategic Application of Z-Orn(Fmoc)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high-purity, complex peptide sequences. Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithine, or Z-Orn(Fmoc)-OH, is a uniquely protected amino acid that offers a distinct orthogonal protection scheme valuable for specialized applications. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and strategic advantages of utilizing this compound in solid-phase peptide synthesis (SPPS).

The core utility of this compound lies in the differential lability of its two protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis. This orthogonality allows for selective deprotection and modification at either the N-terminus or the side chain, enabling the synthesis of complex peptides, including those with lactam bridges or other side-chain conjugations.

Core Principles: The Z/Fmoc Orthogonal Strategy

The Z/Fmoc orthogonal strategy hinges on the distinct chemical conditions required for the removal of each protecting group. The Fmoc group is susceptible to cleavage by mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent peptide chain elongation.[1]

Conversely, the Z-group is stable under the basic conditions used for Fmoc removal, as well as the acidic conditions often used for the cleavage of other protecting groups like tert-butyloxycarbonyl (Boc).[2][3] The Z-group is selectively removed under neutral conditions via catalytic hydrogenation or, more commonly in SPPS, through catalytic transfer hydrogenation (CTH).[4][5][6] This three-pronged orthogonality (base-labile Fmoc, hydrogenolysis-labile Z, and acid-labile final cleavage from the resin) provides a powerful tool for complex peptide design.

Advantages of the Z-Group in Orthogonal Strategies

While the Fmoc/Boc strategy is more prevalent, the Z-group offers several distinct advantages in specific synthetic contexts:

-

True Orthogonality: The removal of the Z-group via hydrogenolysis is completely orthogonal to the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu) and resin linkers.[2]

-

Stability: The Z-group is robust and stable under both acidic and basic conditions commonly employed in peptide synthesis.[3]

-

Crystallinity: The presence of the benzyloxycarbonyl group can impart crystallinity to protected amino acids and peptide fragments, which can facilitate purification by recrystallization, a scalable and cost-effective method.[2]

-

Reduced Racemization Potential: The urethane nature of the Z-group protection has been associated with a reduced risk of racemization during the activation and coupling steps, particularly in solution-phase synthesis.[2][7]

-

Economic Considerations: The reagent for introducing the Z-group, benzyl chloroformate, is often more economical than the reagents used for Boc protection.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Selective Deprotection of the Nα-Fmoc Group

This protocol outlines the removal of the Fmoc group from the α-amino position to allow for peptide chain elongation, while the Z-group on the ornithine side chain remains intact.

Materials:

-

This compound-coupled peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

-